molecular formula C10H20ClN B3001244 6-Methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline;hydrochloride CAS No. 2580186-97-4

6-Methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline;hydrochloride

Cat. No.: B3001244
CAS No.: 2580186-97-4
M. Wt: 189.73
InChI Key: CDGUHENIXPFPJW-UHFFFAOYSA-N
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Description

6-Methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline;hydrochloride is a useful research compound. Its molecular formula is C10H20ClN and its molecular weight is 189.73. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • A study explored the synthesis of a novel ligand related to 6-Methyl-decahydroquinoline, showing antimicrobial activity against various bacteria and fungi (Patel & Patel, 2017).

Pharmacological Importance

  • Compounds structurally related to 6-Methyl-decahydroquinoline, such as decahydroquinoline-3-carboxylic acids, were studied as excitatory amino acid (EAA) receptor antagonists, showing selective and active antagonism at NMDA and AMPA receptors (Ornstein et al., 1996).

Chemical Constituents of Plants

  • A study identified compounds related to decahydroquinoline in Thalictrum delavayi, a plant species, revealing the diverse chemical constituents present in nature (Wang et al., 2003).

Antiplasmodial and Antitrypanosomal Activity

  • Research on marine tunicate-derived alkaloids, including those with a decahydroquinoline skeleton, showed significant antiplasmodial and antitrypanosomal activity, suggesting potential for drug development (Wright et al., 2002).

Antimicrobial Potential in Food Preservation

  • 4-Methylquinoline analogues, related to the decahydroquinoline class, demonstrated antimicrobial activities against foodborne bacteria, highlighting their potential as natural preservatives (Kim et al., 2014).

Synthesis and Cytotoxicity Studies

  • Novel pyrimidines synthesized from 3-acetyl-4-hydroxy-N-methylquinolin-2-one, structurally related to decahydroquinoline, were studied for their cytotoxic activity against cancer cell lines (Toan et al., 2020).

Synthesis of Analogs and Pharmacological Properties

  • The synthesis and study of derivatives of piperidine and decahydroquinoline, including their analgesic and psychotropic properties, were explored (Praliev et al., 2004).

Antihypoxic Activity

  • Research on the synthesis of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid N-R-amide hydrochlorides, related to decahydroquinoline, revealed promising antihypoxic effects, indicating potential for antioxidant development (Ukrainets et al., 2014).

Properties

IUPAC Name

6-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N.ClH/c1-8-4-5-10-9(7-8)3-2-6-11-10;/h8-11H,2-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDGUHENIXPFPJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C1)CCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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